![molecular formula C19H16F3N5O B2985813 N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 672950-96-8](/img/structure/B2985813.png)
N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’,4-dimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide” is a complex organic compound. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. The triazine ring is substituted with a phenyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . DFT calculations can also be used to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound are not available in the sources I found .Aplicaciones Científicas De Investigación
Electronic and Optical Applications : 1,3,5-Triazine derivatives, closely related to the compound , have been used in the development of star-shaped push-pull compounds. These compounds demonstrate intramolecular charge transfer and have potential applications in electronic and optical fields. The study by Meier, Holst, and Oehlhof (2003) explored the electronic properties and absorption behavior of these compounds, indicating their potential in creating materials with specific optical properties (Meier, Holst, & Oehlhof, 2003).
Mosquito-Larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones, which bear structural similarities to the compound of interest, have shown moderate mosquito-larvicidal and antibacterial activities. The synthesis and study of these compounds by Castelino et al. (2014) highlight their potential use in developing treatments against malaria vectors and bacterial pathogens (Castelino et al., 2014).
Corrosion Inhibition : Benzothiazole derivatives, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The study by Hu et al. (2016) demonstrates that these compounds can provide efficient protection against corrosion, indicating their potential application in industrial maintenance (Hu et al., 2016).
Hydrogen-Bonded Polyphilic Block Mesogens : Research by Kohlmeier and Janietz (2006) investigated compounds with triazine cores for their ability to form hydrogen-bonded polyphilic block mesogens. These compounds, including derivatives of 1,3,5-triazines, have potential applications in creating novel liquid crystalline materials (Kohlmeier & Janietz, 2006).
Antimicrobial and Anticancer Applications : Various triazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, the study by Flefel et al. (2018) on pyridine and fused pyridine derivatives, starting from a hydrazinyl-pyridine-carbonitrile compound, revealed moderate binding energies on target proteins and showed antimicrobial and antioxidant activity (Flefel et al., 2018).
Propiedades
IUPAC Name |
N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-12-8-10-14(11-9-12)18(28)26-27(2)17-15(19(20,21)22)24-25-16(23-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADLSBGZOLDIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)
![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)
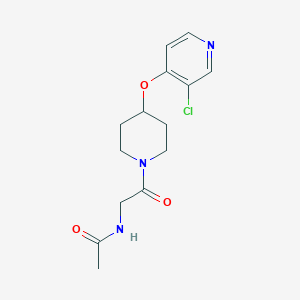
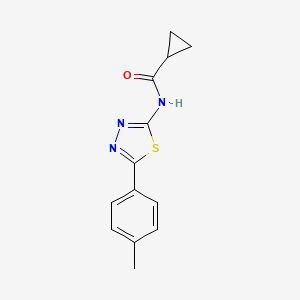
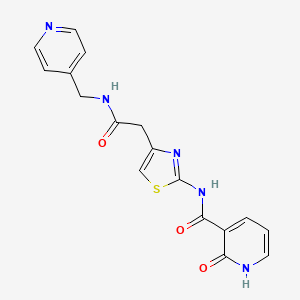
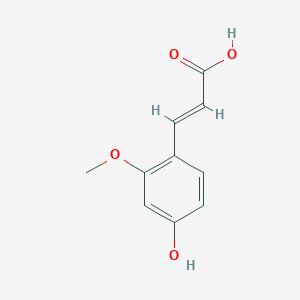
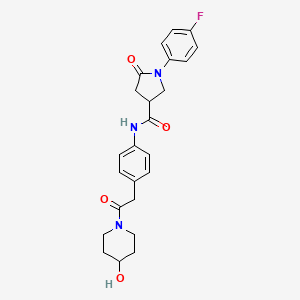
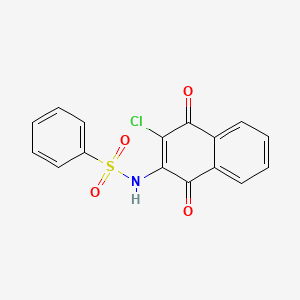
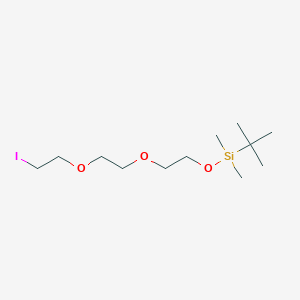
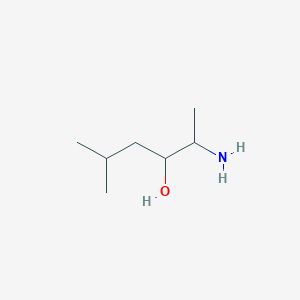
![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)

